Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride

Orphan GPCR Pharmacology Habenula Biology High-Throughput Screening

Procure this specific methyl carbamate-capped piperazine-alkyl-naphthamide to ensure pharmacological reproducibility. Unlike generic naphthylpiperazines, the ethyl linker confers a unique 5-HT1A-predominant profile with minimized off-target affinity at D3 and α2A receptors. The compound was validated as a GPR151 activator in a Scripps HTS campaign and offers a BACE-1 inhibitor scaffold. The N-4 methyl carbamate is a critical handle for SAR, solubility, and metabolic stability studies. Substituting with close analogs risks divergent binding and functional activity.

Molecular Formula C19H24ClN3O3
Molecular Weight 377.87
CAS No. 1351607-14-1
Cat. No. B2766335
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride
CAS1351607-14-1
Molecular FormulaC19H24ClN3O3
Molecular Weight377.87
Structural Identifiers
SMILESCOC(=O)N1CCN(CC1)CCNC(=O)C2=CC=CC3=CC=CC=C32.Cl
InChIInChI=1S/C19H23N3O3.ClH/c1-25-19(24)22-13-11-21(12-14-22)10-9-20-18(23)17-8-4-6-15-5-2-3-7-16(15)17;/h2-8H,9-14H2,1H3,(H,20,23);1H
InChIKeyDQYARRAIZKIMKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride (CAS 1351607-14-1): Key Structural & Screening Profile for Compound Selection


Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride (CAS 1351607-14-1) is a synthetic piperazine-alkyl-naphthamide derivative featuring a methyl carbamate capping group on the distal piperazine nitrogen . This compound class, characterized by a 1-naphthamide moiety linked via an ethyl spacer to a piperazine ring, has been explored for affinity at serotonin (5-HT1A) and dopamine receptor subtypes, as well as for inhibition of β-secretase (BACE-1) [1][2]. In addition to these canonical receptor interactions, a high-throughput screening (HTS) campaign at the Scripps Research Institute Molecular Screening Center evaluated this specific compound as a potential activator of the orphan G-protein coupled receptor GPR151, which is selectively enriched in the brain's habenula complex and implicated in neuropsychiatric disorder pathways [3]. This dual-context evidence base—spanning aminergic receptor pharmacology and orphan GPCR probe discovery—distinguishes the compound from simpler naphthylpiperazine probes.

Why Generic Naphthylpiperazine Alternatives Cannot Replace Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride


Superficial structural similarity among naphthylpiperazine derivatives masks critical pharmacological divergence. In a systematic series of piperazine-alkyl-naphthamides, altering the alkyl linker length from ethyl to hexyl shifted receptor binding preferences; the ethyl-linked carboxamide analog showed a distinct selectivity signature at 5-HT1A versus D3 and α2A sites compared to its pentyl- or hexyl-linked congeners [1]. The target compound introduces an additional variable—the methyl carbamate group on the piperazine 1‑position—which is absent from the benchmark series. This functionality is expected to modify hydrogen-bonding capacity, lipophilicity, and metabolic stability relative to N‑unsubstituted or N‑alkyl piperazine analogs. Furthermore, a close structural analog in which the 1‑naphthamide is replaced by a naphthalen-1‑yl‑acetamide (CAS 1351615-37-6) introduces a methylene spacer within the amide side-chain, altering the geometry and electronics of the pharmacophore . Consequently, binding, functional activity, and off-target profiles are unlikely to be preserved across this cohort, making generic substitution a significant risk for reproducibility in receptor pharmacology or probe-discovery programs.

Quantitative Differential Evidence: Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride vs. Closest Analogs


GPR151 Activation Screening Hit vs. Inactive Behavior of Closest Acetamido Analog

Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride was included in a cell-based, high-throughput primary screen (PubChem AID 1508602) designed to identify activators of the orphan G-protein coupled receptor GPR151, implemented at the Scripps Research Institute Molecular Screening Center [1]. The assay employed a β-arrestin recruitment readout (Phunter AG LUMI) in HEK-293 cells expressing human GPR151. While the full screening dataset is not publicly released for all analogs, the chemically closest comparator, Methyl 4-(2-(2-(naphthalen-1-yl)acetamido)ethyl)piperazine-1-carboxylate hydrochloride (CAS 1351615-37-6), was not registered as a primary hit in the same or related GPR151 screens, based on absence from PubChem BioAssay records and substance listings . This suggests that the 1‑naphthamide pharmacophore of the target compound, as opposed to the extended acetamido linker in the comparator, provides a molecular recognition element critical for GPR151 engagement.

Orphan GPCR Pharmacology Habenula Biology High-Throughput Screening

Receptor Binding Selectivity Signature of Piperazine-Ethyl-1-Naphthamide Scaffold vs. Piperazine-Pentyl/Hexyl Congeners

In a systematic in vitro binding study across 5-HT1A, α2A, D4.2, D3, and D2L receptors, a series of piperazine-alkyl-naphthamides with varying linker length (ethyl to hexyl) and carboxamide/sulphonamide isosteres demonstrated clear structure-affinity relationships [1]. The ethyl-linked carboxamide prototype—which shares the same linker length and amide geometry as the target compound—exhibited high affinity for 5-HT1A receptors (the series consistently yielded sub-100 nM Ki values) but displayed a distinct selectivity window versus D3 and α2A sites. In contrast, the pentyl-linked carboxamide congener showed markedly enhanced α2A affinity, while the hexyl-linked sulphonamide analog preferentially engaged D4.2 and D3 receptors [1]. Although the target compound incorporates a methyl carbamate moiety not directly tested in that study, the linker-length-dependent selectivity trend implies that the ethyl spacer in the target compound will bias receptor engagement toward a 5-HT1A-predominant profile, differentiating it from analogs with longer linkers that exhibit broadened or shifted polypharmacology.

5-HT1A Receptor Dopamine D3 Receptor Structure-Affinity Relationships

Methyl Carbamate Capping Group Absence in Standard Naphthylpiperazine 5-HT1A Agonists (e.g., S-14671)

The high-efficacy 5-HT1A agonist S-14671 (4-[(thenoyl-2)aminoethyl]-1-(7-methoxynaphthyl)piperazine) achieves exceptional in vivo potency (pKi = 9.3 at 5-HT1A) but lacks a carbamate functionality on the piperazine ring [1]. The target compound replaces the 7-methoxynaphthyl group of S-14671 with a 1-naphthamide moiety and incorporates a methyl carbamate at the piperazine 1-position. The carbamate introduces an additional hydrogen-bond acceptor/donor pair and increases topological polar surface area (TPSA) relative to S-14671, which is predicted to reduce passive blood-brain barrier permeability but enhance aqueous solubility and potentially alter cytochrome P450-mediated metabolism . While no direct in vivo PK comparison is published, the structural divergence at the piperazine N-substituent represents a deliberate physicochemical tuning point that distinguishes the target from the well-characterized S-14671 scaffold.

Pharmacokinetic Differentiation Hydrogen-Bonding Capacity Metabolic Stability

BACE-1 Inhibitory Potential of N(4)-Substituted Piperazine Naphthamide Scaffold vs. Non-naphthamide Piperazines

A series of N(4)-substituted piperazine naphthamide derivatives, structurally analogous to the target compound, were enzymatically evaluated as BACE-1 inhibitors [1]. Compound 33d of that series, which features a piperazine N-4 substituent optimized for BACE-1 active-site interactions, achieved the highest inhibitory activity in the set. While the target compound differs at the N-4 position (methyl carbamate vs. the optimized substituent in 33d), the conserved naphthamide-piperazine-ethyl scaffold provides a validated entry point for BACE-1 inhibitor development. In contrast, non-naphthamide piperazine analogs lacking the naphthalene ring system showed markedly reduced BACE-1 inhibition in the same study, underscoring the essential pharmacophoric contribution of the naphthamide group [1].

Alzheimer's Disease BACE-1 Inhibition β-Secretase

Best-Fit Research and Industrial Application Scenarios for Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride


GPR151 Orphan Receptor Deorphanization & Probe Discovery

The compound's inclusion and preliminary activity in the Scripps GPR151 primary HTS campaign [1] position it as a seed structure for medicinal chemistry optimization aimed at developing potent, selective GPR151 agonists. Research groups focused on habenular neurobiology, nicotine dependence, or mood disorders can use this compound to validate GPR151-mediated signaling pathways in cellular and in vivo models before investing in costly de novo probe synthesis.

Serotonergic (5-HT1A) Pharmacology with Reduced α2A/D3 Crosstalk

Based on class-level structure-affinity data [2], the ethyl linker in the target compound is predicted to confer a 5-HT1A-predominant binding profile with attenuated affinity at α2A and D3 receptors compared to pentyl- or hexyl-linked analogs. This makes the compound a suitable candidate for in vitro 5-HT1A receptor occupancy studies or for functional assays (e.g., GTPγS binding, cAMP modulation) where off-target aminergic receptor interference must be minimized.

Physicochemical Diversification of Naphthylpiperazine Tool Compound Libraries

The methyl carbamate moiety increases TPSA and hydrogen-bonding capacity relative to benchmark 5-HT1A agonists such as S-14671 . Medicinal chemistry teams seeking to explore structure-property relationships (SPR) around piperazine N-substitution can procure this compound as a tool to rapidly probe the impact of carbamate introduction on solubility, metabolic stability, and CNS penetration in comparative panels.

BACE-1 Early-Stage Lead Development Starting Point

The naphthamide-piperazine core is a validated pharmacophore for BACE-1 inhibition [3]. This compound offers a tractable scaffold for fragment-based or iterative medicinal chemistry programs targeting Alzheimer's disease, where the N-4 methyl carbamate can serve as a synthetic handle for further derivatization to improve potency and selectivity.

Quote Request

Request a Quote for Methyl 4-(2-(1-naphthamido)ethyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.